DTSSP-Vernetzer

Übersicht

Beschreibung

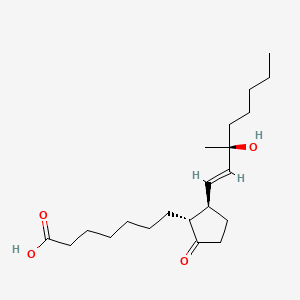

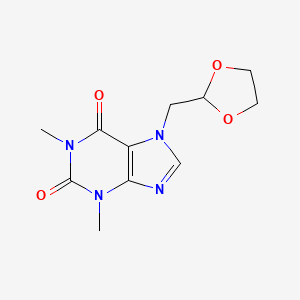

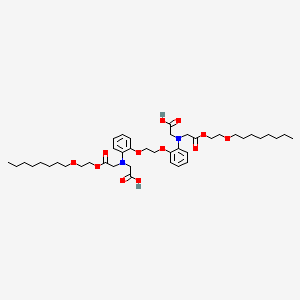

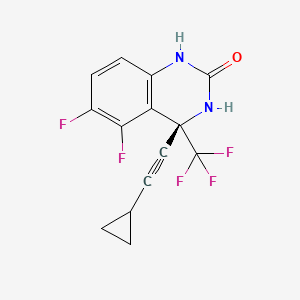

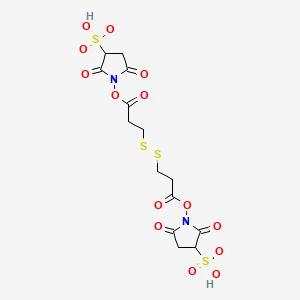

DTSSP (3,3’-Dithiobis(sulfosuccinimidylpropionate)) is a popular water-soluble crosslinker . It contains amine-reactive N-hydroxysulfosuccinimide (sulfo-NHS) ester at each end of an 8-carbon spacer arm . Sulfo-NHS esters react with primary amines at pH 7-9 to form stable amide bonds, along with the release of the N-hydroxysulfosuccinimide leaving group . DTSSP is used for crosslinking cell surface proteins .

Synthesis Analysis

DTSSP crosslinker can be used to crosslink extracellular and membrane proteins . A study examined the effects of crosslinking self-assembled poly(L-lysine)-grafted-poly(ethylene glycol) nanoparticles with redox-responsive DTSSP to achieve nanoparticle destabilization in a reductive environment .Molecular Structure Analysis

The molecular weight of DTSSP is 608.51 . It has a spacer arm length of 12Å . The chemical formula of DTSSP is C14O14S4H14N2Na2 .Chemical Reactions Analysis

DTSSP crosslinker reacts with primary amines to form stable amide bonds . The thiol-catalyzed exchange between crosslinked peptides, which is due to the disulfide bond in DTSSP, can be precisely quantified using isotope-labeled DTSSP .Physical And Chemical Properties Analysis

DTSSP is water-soluble . It is moisture-sensitive and should be stored desiccated at 4-8°C . The NHS-ester moiety readily hydrolyzes and becomes non-reactive .Wissenschaftliche Forschungsanwendungen

Vernetzung von Zelloberflächenproteinen

DTSSP-Vernetzer wird häufig für die chemische Vernetzung von Zelloberflächenproteinen vor der Zelllyse und Immunpräzipitation verwendet. Diese Anwendung ist entscheidend für die Untersuchung von Protein-Protein-Interaktionen auf der Zelloberfläche, da sie diese Interaktionen ‘fixiert’ und so die Identifizierung und Analyse auch schwacher oder transienter Assoziationen ermöglicht .

Protein-Interaktionsstudien

Forscher verwenden DTSSP, um Protein-Interaktionen zu ‘fixieren’, was für die Identifizierung schwacher oder transienter Protein-Interaktionen unerlässlich ist. Durch die Stabilisierung dieser Interaktionen ermöglicht DTSSP die anschließende Analyse komplexer Proteinnetzwerke, was für das Verständnis zellulärer Prozesse und Krankheitsmechanismen von grundlegender Bedeutung ist .

Herstellung von Biokonjugaten

DTSSP ist ein wichtiges Werkzeug für die Proteinvernetzung zur Herstellung von Biokonjugaten in einstufigen Reaktionen. Diese Anwendung ist von Bedeutung für die Entwicklung gezielter Wirkstofffreisetzungssysteme, diagnostischer Werkzeuge und verschiedener bioengineering Anwendungen .

Protein-Immobilisierung

Der Vernetzer wird verwendet, um Proteine an Amin-beschichteten Oberflächen zu immobilisieren. Diese Anwendung ist besonders nützlich im Bereich der Biosensor-Entwicklung, wo immobilisierte Proteine als Bioerkennungs-Elemente dienen können .

Nanopartikel-Arzneimittel-Freisetzung

This compound spielt eine Rolle bei der Bildung von polymeren Nanopartikeln zur Wirkstofffreisetzung. Er wurde für seine Auswirkungen auf die Vernetzung von poly(L-Lysin)-gepfropften-poly(ethylenglykol)-Nanopartikeln untersucht, die zur Freisetzung therapeutischer Proteine eingesetzt werden. Die redox-responsive Natur von DTSSP ermöglicht die kontrollierte Freisetzung von verkapselten Medikamenten in Zielumgebungen wie Krebszellen .

Freisetzung von therapeutischen Proteinen

In therapeutischen Anwendungen wird die Fähigkeit von DTSSP zur Bildung redox-responsiver Vernetzungen genutzt, um die Freisetzung von therapeutischen Proteinen zu verbessern. Dies ist besonders relevant bei der Behandlung von Krankheiten, bei denen eine kontrollierte Freisetzung des Proteins erforderlich ist, um die gewünschte therapeutische Wirkung zu erzielen .

Wirkmechanismus

Target of Action

DTSSP (3,3’-Dithiobis(sulfosuccinimidylpropionate)) is a water-soluble crosslinker that primarily targets primary amines (-NH2), which are typically found in the side chain of lysine (K) residues and the N-terminus of each polypeptide in proteins .

Mode of Action

DTSSP contains an amine-reactive N-hydroxysulfosuccinimide (sulfo-NHS) ester at each end of an 8-carbon spacer arm . Sulfo-NHS esters react with primary amines at pH 7-9 to form stable amide bonds, along with the release of the N-hydroxysulfosuccinimide leaving group . This reaction results in the crosslinking of proteins, creating stable covalent bonds between them .

Biochemical Pathways

The primary biochemical pathway affected by DTSSP is protein crosslinking. By forming covalent bonds between proteins, DTSSP can alter protein structure and function, potentially affecting a wide range of biochemical pathways depending on the proteins involved . This crosslinking can be used to ‘fix’ protein interactions, allowing for the identification of weak or transient protein interactions .

Pharmacokinetics

It is known that dtssp is water-soluble , which could potentially affect its absorption, distribution, metabolism, and excretion (ADME) properties. The water solubility of DTSSP may enhance its bioavailability, allowing it to readily interact with its protein targets .

Result of Action

The primary result of DTSSP action is the crosslinking of proteins. This can lead to changes in protein structure and function, potentially affecting a wide range of cellular processes depending on the proteins involved . For example, crosslinking can be used to stabilize protein interactions, allowing for the study of weak or transient protein-protein interactions .

Action Environment

The action of DTSSP is influenced by several environmental factors. Its reactivity with primary amines occurs optimally at pH 7-9 . Additionally, DTSSP is moisture-sensitive, and it is recommended to store it desiccated at 4-8°C to maintain its reactivity . Furthermore, the hydrolysis of the NHS ester moiety in DTSSP is a major competing reaction that increases with increasing pH and occurs more readily in dilute protein or peptide solutions .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

DTSSP Crosslinker contains an amine-reactive N-hydroxysulfosuccinimidyl (sulfo-NHS) ester at each end of an 8-carbon spacer arm . Sulfo-NHS esters react with primary amines at pH 7-9 to form stable amide bonds, along with the release of the N-hydroxysulfosuccinimide leaving group . Proteins, including antibodies, generally have several primary amines in the side chain of lysine (K) residues and the N-terminus of each polypeptide that are available as targets for sulfo-NHS-ester crosslinking reagents .

Cellular Effects

DTSSP Crosslinker is membrane-impermeable, allowing for cell surface labeling . It is useful for crosslinking cell surface proteins prior to cell lysis and immunoprecipitation . It can ‘fix’ protein interactions to allow identification of weak or transient protein interactions . In a study, it was found that DTSSP Crosslinker could display destabilization within cancer cells as glutathione is upregulated in various cancers .

Molecular Mechanism

DTSSP Crosslinker exerts its effects at the molecular level through its amine-reactive sulfo-NHS ester groups . These groups react rapidly with any primary amine-containing molecule . The central disulfide bond in the spacer arm of DTSSP Crosslinker can be readily cleaved by reducing agents such as 10-50 mM DTT or TCEP at pH 8.5 .

Temporal Effects in Laboratory Settings

DTSSP Crosslinker is moisture-sensitive and should be stored desiccated at 4-8°C . The NHS-ester moiety readily hydrolyzes and becomes non-reactive . Therefore, it is recommended to reconstitute these crosslinkers immediately before use and discard any unused reconstituted crosslinker .

Metabolic Pathways

Its ability to form stable amide bonds with primary amines suggests that it may interact with enzymes or cofactors that contain these groups .

Transport and Distribution

DTSSP Crosslinker is water-soluble and membrane-impermeable . This suggests that it remains outside the cell membrane and does not get transported or distributed within cells or tissues .

Subcellular Localization

As a membrane-impermeable compound, DTSSP Crosslinker is localized outside the cell membrane . It does not have any known targeting signals or post-translational modifications that direct it to specific compartments or organelles within the cell .

Eigenschaften

IUPAC Name |

1-[3-[[3-(2,5-dioxo-3-sulfopyrrolidin-1-yl)oxy-3-oxopropyl]disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O14S4/c17-9-5-7(33(23,24)25)13(21)15(9)29-11(19)1-3-31-32-4-2-12(20)30-16-10(18)6-8(14(16)22)34(26,27)28/h7-8H,1-6H2,(H,23,24,25)(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTJUWBJENROFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCSSCCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O14S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276271, DTXSID701001749 | |

| Record name | 3-pyrrolidinesulfonic acid, 1,1'-[dithiobis[(1-oxo-3,1-propanediyl)oxy]]bis[2,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-{Disulfanediylbis[(1-oxopropane-3,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81069-02-5, 85549-78-6 | |

| Record name | 3,3'-Dithiobis(sulfosuccinimidyl propionate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081069025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-pyrrolidinesulfonic acid, 1,1'-[dithiobis[(1-oxo-3,1-propanediyl)oxy]]bis[2,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-{Disulfanediylbis[(1-oxopropane-3,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701001749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-Dithiobis(sulphosuccinimidyl propionate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.